Cas no 39057-39-1 (Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate)
![Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate structure](https://ja.kuujia.com/scimg/cas/39057-39-1x500.png)
Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate
- ethyl 4-chloro-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylate
- EN300-7435076
- 39057-39-1
- ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridin-5-carboxylate
- ethyl-4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate
- SCHEMBL5961528
- KOMOUKUZGNFOSJ-UHFFFAOYSA-N
- Ethyl4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate
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- インチ: InChI=1S/C10H9ClN2O3/c1-3-15-10(14)6-4-12-9-7(8(6)11)5(2)13-16-9/h4H,3H2,1-2H3
- InChIKey: KOMOUKUZGNFOSJ-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CN=C2C(=C1Cl)C(=NO2)C
計算された属性
- せいみつぶんしりょう: 240.0301698g/mol
- どういたいしつりょう: 240.0301698g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7435076-10.0g |
ethyl 4-chloro-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylate |
39057-39-1 | 95% | 10.0g |
$4052.0 | 2024-05-23 | |
Enamine | EN300-7435076-0.05g |
ethyl 4-chloro-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylate |
39057-39-1 | 95% | 0.05g |
$792.0 | 2024-05-23 | |
Chemenu | CM171706-1g |
ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate |
39057-39-1 | 95% | 1g |
$*** | 2023-05-30 | |
Enamine | EN300-7435076-5.0g |
ethyl 4-chloro-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylate |
39057-39-1 | 95% | 5.0g |
$2732.0 | 2024-05-23 | |
Enamine | EN300-7435076-0.1g |
ethyl 4-chloro-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylate |
39057-39-1 | 95% | 0.1g |
$829.0 | 2024-05-23 | |
Cooke Chemical | BD3082248-1g |
Ethyl4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate |
39057-39-1 | 95+% | 1g |
RMB 3998.40 | 2025-02-20 | |
Enamine | EN300-7435076-2.5g |
ethyl 4-chloro-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylate |
39057-39-1 | 95% | 2.5g |
$1848.0 | 2024-05-23 | |
Enamine | EN300-7435076-1.0g |
ethyl 4-chloro-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylate |
39057-39-1 | 95% | 1.0g |
$943.0 | 2024-05-23 | |
Alichem | A029182889-1g |
Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate |
39057-39-1 | 95% | 1g |
$778.26 | 2023-09-02 | |
Enamine | EN300-7435076-0.25g |
ethyl 4-chloro-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylate |
39057-39-1 | 95% | 0.25g |
$867.0 | 2024-05-23 |
Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate 関連文献
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylateに関する追加情報
Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate (CAS No. 39057-39-1): A Comprehensive Overview
Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate (CAS No. 39057-39-1) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and chemical properties. This compound belongs to the isoxazole and pyridine classes, which are well-known for their diverse biological activities and potential therapeutic applications. The presence of both chloro and methyl substituents in its structure enhances its reactivity and makes it a valuable scaffold for further chemical modifications and drug development.
The molecular structure of Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate consists of an isoxazole ring fused with a pyridine ring, creating a complex system of electronic and steric interactions. The chloro group at the 4-position and the methyl group at the 3-position contribute to its distinct chemical behavior, making it a versatile intermediate in organic synthesis. This compound's ability to undergo various reactions, such as nucleophilic substitution and cyclization, makes it particularly useful in the synthesis of more complex molecules.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds belonging to the isoxazole-pyridine class. Studies have shown that these molecules exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of functional groups in Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate may contribute to its unique pharmacological profile, making it a promising candidate for further investigation.
One of the most intriguing aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in various diseases, including cancer. The isoxazole-pyridine scaffold has been identified as a potent kinase inhibitor motif, and modifications to this structure can lead to the development of novel therapeutic agents. The chloro and methyl substituents in Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate may enhance its binding affinity to target kinases, making it an attractive starting point for drug discovery efforts.
Recent research has also highlighted the importance of computational methods in the design and optimization of kinase inhibitors. Molecular modeling techniques have been used to predict the binding modes of Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate with various kinases, providing valuable insights into its mechanism of action. These studies have helped identify key interactions between the compound and its target enzymes, which can be exploited to improve its potency and selectivity.
The synthesis of Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate involves multiple steps that require careful optimization to ensure high yield and purity. The process typically begins with the formation of an isoxazole ring followed by functionalization with a pyridine moiety. The introduction of the chloro and methyl groups is achieved through selective halogenation and alkylation reactions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance the efficiency of these transformations.
The pharmaceutical industry has shown considerable interest in developing new drugs based on heterocyclic compounds like Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate. Its structural features make it a versatile scaffold for creating novel therapeutic agents with improved pharmacokinetic properties. Additionally, its potential as a kinase inhibitor aligns with current trends in drug development aimed at targeting specific enzymes involved in disease pathways.
In conclusion, Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate (CAS No. 39057-39-1) represents a significant advancement in pharmaceutical research due to its unique structural features and potential biological activities. Its role as a kinase inhibitor makes it a promising candidate for further investigation and development into new therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery efforts.
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